2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride
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Overview
Description
2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature.
Industrial Production Methods
the general approach involves multicomponent condensation reactions, which are efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
Uniqueness
2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16ClF3N4O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-[6-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]pyridin-2-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C17H15F3N4O.ClH/c18-17(19,20)11-4-5-16-22-8-14(24(16)10-11)12-2-1-3-13(23-12)15-9-21-6-7-25-15;/h1-5,8,10,15,21H,6-7,9H2;1H |
InChI Key |
QJODPSLJOOFVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=N2)C3=CN=C4N3C=C(C=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
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